4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family, characterized by its unique structure and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C10H13NO3, and it possesses a molecular weight of 195.21 g/mol. The presence of two methoxy groups at positions 4 and 7 significantly influences its chemical reactivity and biological properties.
This compound can be synthesized through various organic chemistry techniques, often starting from readily available precursors such as phenolic compounds. Its derivatives are often explored for their pharmacological potential in scientific research.
4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine is classified as an amine and a methoxy-substituted benzofuran derivative. Its classification is important for understanding its reactivity and potential interactions with biological systems.
The synthesis of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine typically involves several key steps:
The reaction conditions may vary based on the chosen method but generally include heating under reflux in a solvent such as ethanol or acetic acid. The use of ultrasound irradiation has also been reported to enhance reaction yields and selectivity in similar synthetic routes .
The molecular structure of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine includes:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 4,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine |
| InChI | InChI=1S/C10H13NO3/c1-12-8-4-3-7-9(10(8)13-2)6(11)5-14-7/h3-4,6H,5,11H2,1-2H3 |
| InChI Key | XJUCIUFRDIMREY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)OCC2N)OC |
4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves several pathways:
The physical properties of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine include:
The chemical properties are characterized by its stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not specified in sources |
| Solubility | Soluble in organic solvents |
4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: